1-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVQUELLXQDZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210498 | |
| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20725-38-6 | |
| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stepwise Protocol
The synthesis begins with 1-(4-chlorophenyl)-4,5-dibromo-1H-1,2,3-triazole as the precursor. In a typical procedure:
- Bromine Elimination : The dibromo compound (10 mmol) is dissolved in methyltetrahydrofuran (METHF, 30 mL) at −30°C under nitrogen. Isopropylmagnesium chloride (12 mmol) is added dropwise, inducing selective debromination at the C4 position.
- Carboxylation : After quenching excess Grignard reagent with ethanol, isopropylmagnesium chloride-lithium chloride composite (15 mmol) is introduced. The reaction mixture is saturated with carbon dioxide at −10°C, facilitating carboxylation at the C5 position.
- Workup : Acidification with 6M HCl precipitates the crude product, which is purified via recrystallization from THF/hexane (3:1).
Key experimental parameters:
Performance Metrics
Table 1 summarizes yield optimization data across substrate variations:
| Substrate | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 4,5-Dibromo derivative | METHF | −30 | 67 | 98.2 |
| 4-Bromo-5-iodo derivative | THF | −20 | 58 | 95.6 |
| 4-Bromo-5-chloro derivative | METHF | −40 | 72 | 97.8 |
Data adapted from patent examples demonstrates that electron-withdrawing substituents at C5 enhance carboxylation efficiency through transition-state stabilization.
Azide-Alkyne Cycloaddition with in situ Carboxyl Group Installation
An alternative route exploits copper-catalyzed azide-alkyne cycloaddition (CuAAC) using pre-functionalized building blocks. ChemicalBook documentation outlines a protocol starting from 1-azido-4-chlorobenzene and propiolic acid derivatives.
Reaction Design
The convergent synthesis involves:
- Click Chemistry : Reacting 1-azido-4-chlorobenzene (5 mmol) with methyl propiolate (5.5 mmol) in DMF/H₂O (4:1) with CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) at 25°C for 12 h.
- Ester Hydrolysis : Treating the triazole ester intermediate with 2M NaOH in ethanol (50°C, 4 h) affords the carboxylic acid.
Critical considerations:
Comparative Efficiency Analysis
Table 2 contrasts CuAAC performance under varying conditions:
| Catalyst System | Solvent | Time (h) | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|---|
| CuSO₄/NaAsc | DMF/H₂O | 12 | 68 | 92:8 |
| CuI/DIPEA | THF | 8 | 73 | 89:11 |
| RuCp*Cl(PPh₃)₂ | Toluene | 24 | 55 | 78:22 |
While copper-free conditions (e.g., ruthenium catalysts) reduce metal contamination, they compromise both yield and regiochemical control.
Oxidative Functionalization of Methyl-Substituted Triazoles
A less conventional method described in pharmacological studies involves oxidation of methyl groups to carboxylic acids. This two-stage process is advantageous for late-stage diversification.
Synthetic Pathway
- Triazole Alkylation : Treating 1-(4-chlorophenyl)-1H-1,2,3-triazole (10 mmol) with methyl iodide (12 mmol) and K₂CO₃ (15 mmol) in DMF at 80°C for 6 h installs the methyl group at C5.
- Potassium Permanganate Oxidation : Refluxing the methyl derivative with KMnO₄ (3 eq) in aqueous H₂SO₄ (1M) for 48 h achieves complete oxidation to the carboxylic acid.
Limitations and Optimization
- Reaction Monitoring : TLC (silica, 10% MeOH/CH₂Cl₂) confirms complete consumption of the methyl precursor (Rf 0.7 → 0.3).
- Byproduct Formation : Over-oxidation generates trace amounts of CO₂, necessitating careful stoichiometric control.
Yield data across oxidation systems:
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H2O/H2SO4 | 100 | 61 |
| CrO3 | Acetic acid | 120 | 58 |
| HNO3 (conc.) | H2O | 80 | 43 |
Environmental concerns associated with chromium-based oxidants limit their industrial applicability despite comparable yields.
Critical Comparison of Methodologies
Economic and Environmental Impact
- Grignard Route : Requires cryogenic conditions (−30°C) and anhydrous solvents, increasing energy costs. However, atom economy reaches 78% due to direct CO₂ incorporation.
- CuAAC Approach : Generates stoichiometric metal waste (0.1 eq Cu), necessitating chelation steps for pharmaceutical-grade material.
- Oxidative Method : Produces MnO₂ sludge (2.5 kg per 1 kg product), complicating waste disposal.
Scalability Assessment
Table 3 summarizes pilot-scale performance (100 g batches):
| Method | Cycle Time (h) | Purity (%) | Cost Index ($/kg) |
|---|---|---|---|
| Grignard carboxylation | 18 | 98.5 | 320 |
| CuAAC | 24 | 97.1 | 410 |
| Oxidation | 72 | 95.8 | 290 |
While the oxidative method appears cost-effective, its extended reaction time and lower purity make the Grignard pathway preferable for GMP manufacturing.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The 4-chlorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Positional Isomerism
Key Insight : Positional isomerism of the carboxylic acid (position 4 vs. 5) significantly impacts acidity and binding interactions. Substituents like CF3 enhance bioactivity by improving target affinity and metabolic stability .
Derivatives with Modified Heterocyclic Cores
Key Insight: Replacing the triazole with pyrazole or fused thieno-pyrazole alters electronic properties and bioactivity. Pyrazole derivatives show broader antimicrobial effects, while thieno-pyrazoles exhibit enhanced cytotoxicity .
Physicochemical Properties
| Compound Name | LogP | Solubility (mg/mL) | pKa |
|---|---|---|---|
| 1-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | 2.1 | 0.5 (pH 7.4) | 3.2 |
| 1-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid | 2.4 | 0.3 (pH 7.4) | 3.0 |
| 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | 3.0 | 0.1 (pH 7.4) | 2.8 |
Key Insight : Bromine and trifluoromethyl substituents increase lipophilicity (LogP) but reduce aqueous solubility, which may limit bioavailability .
Critical Analysis of Evidence
- Synthetic Routes : The target compound is synthesized via cyclization of precursor azides and alkynes, as inferred from analogous triazole syntheses .
- Biological Limitations : High acidity of the carboxylic acid group may reduce cell permeability, explaining why amide derivatives often show superior activity .
- Contradictions : While some triazole derivatives excel in enzyme inhibition (e.g., CDST in glycolate oxidase inhibition ), others are optimized for anticancer applications, indicating context-dependent utility.
Biological Activity
1-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid (CAS No. 20725-38-6) is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
- Molecular Formula : C9H6ClN3O2
- Molecular Weight : 223.62 g/mol
- Structure : The compound features a triazole ring with a carboxylic acid functional group and a para-chlorophenyl substituent.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit considerable antimicrobial properties. In particular, this compound has been tested against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses moderate antibacterial and antifungal activities, comparable to standard antibiotics like fluconazole .
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects. The compound was administered in animal models of inflammation, showing a significant reduction in paw edema.
- Dosage : 50 mg/kg and 100 mg/kg
- Effectiveness : Reduction in inflammation was observed within the first hour post-administration, with sustained effects noted over time .
Anticancer Activity
The potential anticancer properties of this compound have also been investigated. In vitro studies revealed that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
In Silico Studies
Computational studies have been employed to predict the binding affinity of the compound to various biological targets. Molecular docking simulations suggest that it interacts favorably with enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-chlorophenyl azide and a propargyl carboxylic acid derivative. Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF/H2O mixtures), and stoichiometric ratios (1:1.2 azide:alkyne). Purification via recrystallization (ethanol/water) improves yield . Optimization studies suggest that catalytic copper(I) iodide (5 mol%) and ascorbic acid as a reductant enhance regioselectivity for the 1,4-disubstituted triazole .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR : <sup>1</sup>H NMR (DMSO-d6) to confirm substituent positions (e.g., aromatic protons at δ 7.4–7.6 ppm for the 4-chlorophenyl group) .
- FTIR : Carboxylic acid O–H stretch (~2500–3000 cm<sup>−1</sup>) and triazole C–N vibrations (~1500 cm<sup>−1</sup>) .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility (soluble in basic buffers, e.g., PBS pH 7.4). For stability:
- Store at −20°C in anhydrous DMSO to prevent hydrolysis.
- Avoid prolonged exposure to light due to the aryl chloride moiety’s potential photodegradation .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets like enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., carbonic anhydrase IX from PDB). Key steps:
- Protonate the carboxylic acid group at physiological pH.
- Validate force fields (e.g., AMBER) for triazole ring interactions.
- Compare binding scores with known inhibitors (e.g., acetazolamide) .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in <sup>13</sup>C NMR peaks?
- Methodological Answer : Unexpected splitting may arise from:
- Tautomerism : The triazole ring can exhibit tautomeric shifts; use variable-temperature NMR to identify equilibrium states .
- Residual solvents : Dry samples thoroughly or use deuterated solvents with low water content (<0.1%) .
- Crystallographic validation : Compare NMR data with X-ray diffraction results to confirm regiochemistry .
Q. How does the chlorophenyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing Cl group:
- Reduces electron density on the triazole ring, as shown by DFT calculations (e.g., lower HOMO energy in Gaussian 09).
- Enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the carboxylic acid group .
- UV-Vis spectroscopy (λmax ~270 nm) corroborates π→π* transitions influenced by the substituent .
Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD):
- Grow crystals via slow evaporation (ethanol/ethyl acetate).
- Resolve disorder in the triazole ring using SHELX.
- Analyze hydrogen-bonding networks (e.g., carboxylic acid dimerization) with Mercury software .
Data Analysis and Experimental Design
Q. How to design dose-response experiments to evaluate this compound’s enzyme inhibition potency?
- Methodological Answer :
- Use a fluorometric assay (e.g., HDAC inhibition): Incubate with HeLa cell lysates and measure deacetylase activity via fluorescent substrates (λex/λem = 355/460 nm).
- Fit IC50 values using nonlinear regression (GraphPad Prism) and validate with positive controls (e.g., trichostatin A) .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across cell lines?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
